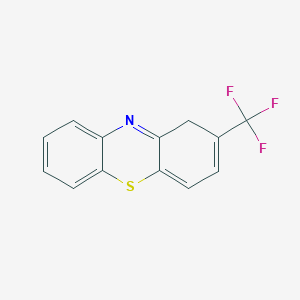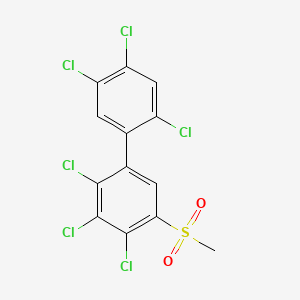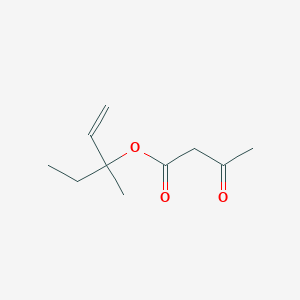
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of acetic acid and contains a 4-methylphenyl group attached to a prop-2-en-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aldol Condensation: One common method to synthesize acetic acid;3-(4-methylphenyl)prop-2-en-1-ol involves the aldol condensation of 4-methylbenzaldehyde with acetaldehyde, followed by reduction and esterification.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Conditions: Reactions are typically carried out under acidic or basic conditions, depending on the desired product.
-
Reduction: : The compound can be reduced to form alcohols or alkanes.
Reagents: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Conditions: Reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.
-
Substitution: : this compound can undergo nucleophilic substitution reactions.
Reagents: Nucleophiles such as halides or amines.
Conditions: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: 3-(4-methylphenyl)prop-2-enal or 3-(4-methylphenyl)prop-2-enoic acid.
Reduction: 3-(4-methylphenyl)propan-1-ol or 3-(4-methylphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mécanisme D'action
The mechanism of action of acetic acid;3-(4-methylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-methylphenyl)prop-2-en-1-ol: Lacks the acetic acid moiety but shares similar structural features.
4-methylphenylacetic acid: Contains the 4-methylphenyl group but differs in the position and type of functional groups.
Cinnamic acid derivatives: Similar in structure but with variations in the substituents on the phenyl ring.
Uniqueness
Acetic acid;3-(4-methylphenyl)prop-2-en-1-ol is unique due to its combination of the acetic acid and 4-methylphenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
105643-09-2 |
|---|---|
Formule moléculaire |
C12H16O3 |
Poids moléculaire |
208.25 g/mol |
Nom IUPAC |
acetic acid;3-(4-methylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O.C2H4O2/c1-9-4-6-10(7-5-9)3-2-8-11;1-2(3)4/h2-7,11H,8H2,1H3;1H3,(H,3,4) |
Clé InChI |
ZACVWAALOWQFBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C=CCO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-](/img/structure/B14326976.png)
![3-Phenyl-1H-benzo[G]indole-2-carbohydrazide](/img/structure/B14326989.png)




![[(5-Methoxy-1H-imidazo[4,5-c]isoquinolin-2-yl)sulfanyl]acetic acid](/img/structure/B14327029.png)
![(2R)-2-[(2R,3R)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14327032.png)
![3-[1-(2-Hydroxyethyl)-2-(propan-2-ylidene)hydrazinyl]propanenitrile](/img/structure/B14327037.png)
![6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14327040.png)
![(E)-1-(4-Butylphenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B14327046.png)


